N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt
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Overview
Description
N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt is a heterobifunctional, PEGylated crosslinker featuring a carboxylic acid at one end and a propargyl group at the other. This compound is primarily used in bioconjugation and the synthesis of small molecules, conjugates of small molecules, and biomolecules. It is particularly useful in chemical biology and medicinal chemistry for ligation purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt involves the modification of poly(ethylene glycol) (PEG) derivatives. The process typically starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and other functional groups such as carboxyl, mercapto, or hydrazide are introduced to the other end of the PEG . The reaction conditions often involve the use of activators like EDC or HATU to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
EDC or HATU: Used as activators in substitution reactions involving the carboxylic acid group.
Major Products Formed
Scientific Research Applications
N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through its functional groups:
Comparison with Similar Compounds
Similar Compounds
- Propargyl-PEG1-acid
- Propargyl-PEG2-acid
- Propargyl-PEG3-acid
- Propargyl-PEG6-acid
Uniqueness
N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt is unique due to its specific PEG length and functional groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring solubility in biological environments and efficient bioconjugation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61NO16.ClH/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38;/h1H,3-31H2,(H,35,36)(H,37,38);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLNMQAMEOYVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H62ClNO16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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